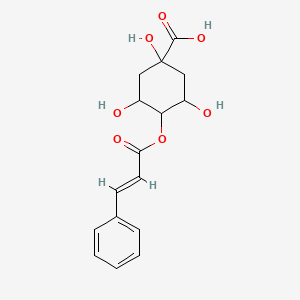

4-O-Cinnamoylquinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H18O7 |

|---|---|

Molecular Weight |

322.31 g/mol |

IUPAC Name |

1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(18)14(11)23-13(19)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17-18,22H,8-9H2,(H,20,21)/b7-6+ |

InChI Key |

CLDAKARZYFIUGC-VOTSOKGWSA-N |

Isomeric SMILES |

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC=CC=C2)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-O-Cinnamoylquinic Acid: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Cinnamoylquinic acid, a member of the hydroxycinnamic acid ester family, is a naturally occurring phenolic compound. It is structurally characterized by the esterification of a cinnamoyl group at the 4-position of quinic acid. While less studied than its hydroxylated analogs like chlorogenic acid (caffeoylquinic acid) and coumaroylquinic acid, this compound and its related compounds are gaining attention for their potential pharmacological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

The foundational structure of this compound consists of a quinic acid core, a cyclohexanecarboxylic acid with four hydroxyl groups, ester-linked to a cinnamoyl moiety at the C4 hydroxyl position. The absence of hydroxyl or other substituents on the phenyl ring of the cinnamoyl group distinguishes it from more common dietary hydroxycinnamates.

Chemical Structure:

-

IUPAC Name: (1R,3R,4R,5R)-4-(cinnamoyloxy)-1,3,5-trihydroxycyclohexane-1-carboxylic acid

-

CAS Number: 5509-70-6

-

Molecular Formula: C₁₆H₁₈O₇

-

Molecular Weight: 322.31 g/mol

-

SMILES String: O=C(O)C1(O)CC(OC(=O)/C=C/c2ccccc2)C(O)CC1O

Physicochemical Properties:

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that experimentally determined data for some properties are limited.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₇ | DC Chemicals[1] |

| Molecular Weight | 322.31 g/mol | DC Chemicals[1] |

| Appearance | Solid | DC Chemicals[1] |

| Melting Point | No data available | DC Chemicals[1] |

| Boiling Point | No data available | DC Chemicals[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[2] |

| Water Solubility | No data available | DC Chemicals[1] |

| pKa (Strongest Acidic) | Predicted: 3.4 | |

| LogP | Predicted: 1.5 |

Predicted values are computationally generated and should be confirmed experimentally.

Spectral Data:

Detailed spectral data, including ¹H NMR, ¹³C NMR, IR, and MS, are crucial for the unambiguous identification and characterization of this compound. While specific spectra are not publicly available in full, a key publication on its synthesis by Armesto et al. indicates that this data is available in the supporting information of their paper.[3] Researchers are encouraged to consult this primary source for detailed spectral assignments.

Synthesis of this compound

The synthesis of this compound can be achieved through both enzymatic and chemical methods. The choice of method depends on factors such as desired yield, purity, and scalability.

Enzymatic Synthesis

A highly regioselective enzymatic synthesis of this compound has been reported, offering a green and efficient alternative to traditional chemical methods.[4][5]

Experimental Protocol: Enzymatic Acylation of Methyl Quinate [4][5]

-

Materials:

-

Methyl quinate

-

Cinnamic anhydride

-

Candida antarctica lipase A (CAL-A), immobilized

-

tert-Butyl methyl ether (TBME)

-

Molecular sieves (4 Å)

-

Potassium carbonate (insoluble base)

-

-

Procedure:

-

To a solution of methyl quinate in TBME, add cinnamic anhydride and immobilized CAL-A.

-

Incorporate molecular sieves (4 Å) to remove water generated during the reaction.

-

Add an insoluble inorganic base, such as potassium carbonate, to neutralize the cinnamic acid byproduct, which can inhibit the enzyme. The use of an insoluble base is critical to prevent acyl migration.

-

The reaction is typically carried out at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 18 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, filter to remove the immobilized enzyme and molecular sieves.

-

Purify the resulting methyl 4-O-cinnamoylquinate using column chromatography.

-

Subsequent hydrolysis of the methyl ester group yields this compound.

-

Chemical Synthesis

Biological Activities and Potential Signaling Pathways

The biological activities of the broader class of cinnamoylquinic acids are well-documented, with many exhibiting antioxidant, anti-inflammatory, and other health-promoting effects.[7] Specific data for this compound is more limited, but initial findings are promising.

Antioxidant Activity: Superoxide Anion Scavenging

Preliminary evidence suggests that this compound can inhibit the generation of superoxide anions in human neutrophils.[8] Superoxide is a primary reactive oxygen species (ROS) implicated in oxidative stress and cellular damage. The ability to scavenge or inhibit the production of superoxide is a key mechanism of antioxidant action.

Potential Signaling Pathway and Experimental Workflow:

The inhibition of superoxide generation can be investigated through various cellular and enzymatic assays. A common experimental workflow to assess this activity is outlined below.

References

- 1. 4-O-p-Coumaroylquinic acid | 53539-37-0 [sigmaaldrich.com]

- 2. assaygenie.com [assaygenie.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Gypenoside L | CAS:94987-09-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. 14β-O-Cinnamoylnaltrexone and related dihydrocodeinones are mu opioid receptor partial agonists with predominant antagonist activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-O-p-Coumaroylquinic acid | TargetMol [targetmol.com]

A Technical Guide to 4-O-Cinnamoylquinic Acid Derivatives: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "4-O-Cinnamoylquinic acid" designates a class of phenolic compounds formed by the esterification of a cinnamic acid derivative with quinic acid at the 4-position of the quinic acid moiety. It is important to note that "cinnamic acid" itself is a core structure, and in nature, its hydroxylated and/or methoxylated derivatives are more commonly found esterified to quinic acid. Therefore, this guide will focus on the most prevalent and well-researched examples of this compound derivatives: 4-O-p-coumaroylquinic acid and 4-O-feruloylquinic acid . These compounds belong to the broader family of hydroxycinnamoylquinic acids (HCQAs), which are recognized for their significant biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] This document provides a comprehensive overview of their natural sources, distribution, and the analytical methodologies used for their study.

Natural Sources and Distribution

4-O-p-coumaroylquinic acid and 4-O-feruloylquinic acid are distributed across a variety of plant species, where they play roles in defense mechanisms and contribute to the sensory properties of foods and beverages.

4-O-p-Coumaroylquinic Acid: This compound is found in a range of fruits and vegetables.[4] Notably, it is present in coffee beans, where its concentration can vary depending on the species and geographical origin.[5][6]

4-O-Feruloylquinic Acid: This derivative has been identified in several food sources. It is a known component of coffee, particularly green coffee beans.[7] Fruits such as European plum, peach, jostaberry, and apricot also contain 4-O-feruloylquinic acid.[7] Furthermore, the leaves of the sweet potato (Ipomoea batatas) have been shown to be a significant source of 4-feruloyl-5-caffeoylquinic acid, a related and more complex derivative.[8] The stem of the sweet potato plant also contains feruloylquinic acids.[9]

The distribution of these compounds within the plant can be specific. For instance, in sweet potatoes, the highest concentrations of phenolic acids are typically found in the leaves, followed by the peel, and then the flesh of the root.[10]

Quantitative Data

The concentration of this compound derivatives can vary significantly based on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. The following table summarizes available quantitative data for these compounds.

| Compound | Plant Source | Plant Part | Concentration (mg/g dry weight, unless otherwise noted) | Reference |

| p-Coumaroylquinic acids (total) | Coffea arabica | Green Coffee Beans | 0.67 | [6] |

| p-Coumaroylquinic acids (total) | Coffea canephora | Green Coffee Beans | 0.40 | [6] |

| p-Coumaroylquinic acids (total) | Coffea liberica | Green Coffee Beans | 0.58 | [6] |

| p-Coumaroylquinic acids (total) | Coffea sessiliflora | Green Coffee Beans | 2.18 | [6] |

| 4-feruloyl-5-caffeoylquinic acid | Sweet Potato Leaves | Leaves | 1.39 - 4.20 (mg/g DW) | [8] |

Note: Data for specific 4-O- isomers are limited, and many studies report the total amount of isomers or related compounds.

Experimental Protocols

The analysis of this compound derivatives typically involves extraction from the plant matrix followed by chromatographic separation and detection. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS) is the most common and powerful technique for their identification and quantification.[4][11]

Sample Preparation and Extraction

A general protocol for the extraction of hydroxycinnamoylquinic acids from plant material is as follows:

-

Lyophilization and Grinding: The fresh plant material (e.g., leaves, fruits) is freeze-dried (lyophilized) to remove water and then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered sample is extracted with a solvent, typically a mixture of methanol or ethanol and water. Acidification of the solvent (e.g., with formic acid or acetic acid) is often employed to improve the stability and extraction efficiency of phenolic acids.

-

Extraction Techniques: Various methods can be used for extraction, including:

-

Maceration: Soaking the sample in the solvent at room temperature with occasional agitation.

-

Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration.

-

Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and accelerate the extraction process.[12]

-

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then often concentrated under reduced pressure using a rotary evaporator to remove the extraction solvent.

-

Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds before HPLC analysis.

HPLC-DAD-MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is most commonly used for the separation of these polar compounds.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of two solvents:

-

Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to ensure the analytes are in their protonated form and to improve peak shape.

-

Solvent B: An organic solvent such as acetonitrile or methanol, also containing an acid.

-

-

Gradient Program: The percentage of Solvent B is gradually increased over the course of the analysis to elute compounds with increasing hydrophobicity.

-

-

Detection and Identification:

-

Diode-Array Detector (DAD): Provides UV-Vis spectra of the eluting compounds. Hydroxycinnamic acid derivatives have characteristic UV spectra with absorption maxima around 320-330 nm.

-

Mass Spectrometry (MS): Provides mass-to-charge ratio (m/z) information, which is crucial for the identification of compounds. Electrospray ionization (ESI) is the most common ionization source, typically operated in negative ion mode for phenolic acids.

-

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ions, MS/MS provides structural information that can be used to differentiate between isomers. For example, the fragmentation pattern of caffeoylquinic acids can help in determining the position of the caffeoyl group on the quinic acid ring.

-

Visualizations

Biosynthesis of Hydroxycinnamoylquinic Acids

The biosynthesis of hydroxycinnamoylquinic acids (HCQAs), including this compound derivatives, occurs via the phenylpropanoid pathway.[1][13] This pathway starts with the amino acid phenylalanine and leads to the formation of various phenolic compounds.

Caption: Generalized biosynthetic pathway of hydroxycinnamoylquinic acids.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound derivatives from plant materials.

Caption: Workflow for extraction and analysis of 4-O-cinnamoylquinic acids.

References

- 1. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Distribution of p-coumaroylquinic acids in commercial Coffea spp. of different geographical origin and in other wild coffee species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Showing Compound 4-Feruloylquinic acid (FDB000248) - FooDB [foodb.ca]

- 8. Quantitative Analysis of the Biologically Active Compounds Present in Leaves of Mexican Sweet Potato Accessions: Phenols, Flavonoids, Anthocyanins, 3,4,5-Tri-Caffeoylquinic Acid and 4-Feruloyl-5-Caffeoylquinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ars.usda.gov [ars.usda.gov]

- 11. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Biosynthesis of 4-O-Cinnamoylquinic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of 4-O-cinnamoylquinic acid, a significant secondary metabolite in plants with diverse physiological roles and potential pharmacological applications. The core focus of this document is to delineate the enzymatic pathway, present quantitative data on enzyme kinetics and metabolite concentrations, and provide detailed experimental protocols for the analysis of the compounds and enzymes involved. This guide is intended for researchers, scientists, and drug development professionals working in the fields of plant biochemistry, natural product chemistry, and pharmacology.

Introduction

Hydroxycinnamic acid esters of quinic acid, collectively known as chlorogenic acids (CGAs), are a major class of soluble phenolic compounds widely distributed in the plant kingdom.[1] Among these, this compound and its hydroxylated derivative, 4-O-caffeoylquinic acid (cryptochlorogenic acid), are of significant interest due to their antioxidant, anti-inflammatory, and other health-promoting properties.[2] Understanding the biosynthetic pathway of these molecules is crucial for their targeted production through metabolic engineering and for the quality control of plant-based products. This guide focuses on the biosynthesis of this compound, which serves as a key intermediate in the formation of other important CGAs.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the phenylpropanoid pathway. The core pathway involves the synthesis of p-coumaroyl-CoA, its esterification with quinic acid to form 4-O-p-coumaroylquinic acid, and the subsequent hydroxylation to yield 4-O-caffeoylquinic acid. The initial steps leading to the cinnamoyl moiety are shared with the general phenylpropanoid pathway.

The key enzymatic steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated at the 4-position to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated by the addition of Coenzyme A to form p-coumaroyl-CoA.

-

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT): This key enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the 4-hydroxyl group of quinic acid, forming 4-O-p-coumaroylquinic acid.[1][3]

-

p-Coumaroyl ester 3'-hydroxylase (C3'H): Finally, 4-O-p-coumaroylquinic acid is hydroxylated at the 3'-position of the p-coumaroyl moiety by C3'H to produce 4-O-caffeoylquinic acid (cryptochlorogenic acid).[4][5][6]

It is important to note that while the focus here is on the 4-O-isomer, HCT can also transfer the acyl group to other positions on the quinic acid ring, leading to the formation of other isomers like 3-O- and 5-O-p-coumaroylquinic acid.[3]

Quantitative Data

Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes in the biosynthesis of this compound are crucial for understanding the efficiency and regulation of the pathway. Below is a summary of available kinetic data for Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT). Data for C3'H with 4-O-p-coumaroylquinic acid as a substrate is less commonly reported in a comparative tabular format.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) | Plant Source | Reference |

| PpHCT | p-Coumaroyl-CoA | 13 [9-17] | - | 5.1 [4.6-5.6] | 3.9 x 105 | Physcomitrium patens | [7] |

| PpHCT | Quinic acid | 2200 [1500-3300] | - | - | - | Physcomitrium patens | [7] |

| CYP98A22 (C3'H) | p-Coumaroyl quinate | 1.8 ± 0.2 | 11.2 ± 0.4 | - | - | Ruta graveolens | [4] |

| CYP98A22 (C3'H) | p-Coumaroyl shikimate | 4.1 ± 0.6 | 13.9 ± 0.7 | - | - | Ruta graveolens | [4] |

Note: Values in brackets represent the 95% confidence interval.

Concentration of 4-O-p-Coumaroylquinic Acid in Plants

The concentration of 4-O-p-coumaroylquinic acid can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. The following table summarizes the content of 4-O-p-coumaroylquinic acid in various plant sources.

| Plant Species | Tissue | Concentration (mg/100g DW) | Analytical Method | Reference |

| Coffea arabica (Green bean) | Seed | 25.0 - 50.0 | HPLC-DAD | [2] |

| Coffea canephora (Green bean) | Seed | 30.0 - 60.0 | HPLC-DAD | [2] |

| Malus domestica (Apple) | Peel | 10.0 - 30.0 | LC-MS | [8] |

| Prunus avium (Sweet cherry) | Fruit | 5.0 - 15.0 | LC-MS | [8] |

| Pyrus communis (Pear) | Fruit | 2.0 - 10.0 | LC-MS | [9] |

| Ipomoea batatas (Sweet potato) | Leaves | 139.46 to 419.99 | HPLC | [10] |

Experimental Protocols

Analysis of this compound by HPLC-DAD

This protocol provides a general method for the separation and quantification of chlorogenic acid isomers, including this compound, using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

4.1.1. Materials

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Reference standards for 3-O-, 4-O-, and 5-O-caffeoylquinic acids, and p-coumaric acid

-

Plant material (lyophilized and finely ground)

-

C18 solid-phase extraction (SPE) cartridges

4.1.2. Sample Preparation

-

Extract 100 mg of ground plant material with 2 mL of 80% methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract at 10,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of 10% methanol.

-

For cleaner samples, pass the reconstituted extract through a pre-conditioned C18 SPE cartridge. Wash with water and elute the chlorogenic acids with methanol. Evaporate the methanol and reconstitute in the initial mobile phase.

-

Filter the final extract through a 0.22 µm syringe filter before HPLC analysis.

4.1.3. HPLC-DAD Conditions

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10-25% B

-

25-30 min: 25-50% B

-

30-35 min: 50-10% B (return to initial conditions)

-

35-40 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: Diode Array Detector (DAD) monitoring at 325 nm.

4.1.4. Quantification Create a calibration curve using authentic standards of the chlorogenic acid isomers of interest. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Analysis of this compound by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

4.2.1. Materials

-

Same as for HPLC-DAD, but with LC-MS grade solvents.

4.2.2. Sample Preparation

-

Follow the same procedure as for HPLC-DAD analysis.

4.2.3. LC-MS/MS Conditions

-

LC System: A UHPLC system is recommended for better resolution and faster analysis times.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A steeper gradient can often be used compared to HPLC-DAD. An example:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2-5 µL

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is typically used for chlorogenic acids.

-

MS/MS Parameters:

-

MRM Transitions: For quantification, specific Multiple Reaction Monitoring (MRM) transitions should be determined using authentic standards. For 4-O-p-coumaroylquinic acid, the precursor ion [M-H]⁻ is m/z 337. The product ions for fragmentation would include m/z 191 (quinic acid) and m/z 163 (p-coumaric acid).

-

Collision Energy and other parameters: These need to be optimized for the specific instrument and compound.

-

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) Enzyme Assay

This protocol describes an in vitro assay to measure the activity of HCT by monitoring the formation of p-coumaroyl-quinate from p-coumaroyl-CoA and quinic acid.

4.3.1. Materials

-

Recombinant or purified HCT enzyme

-

p-Coumaroyl-CoA

-

Quinic acid

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Acetonitrile

-

Formic acid

4.3.2. Assay Procedure

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 2 mM quinic acid, and 100 µM p-coumaroyl-CoA.

-

Pre-incubate the reaction mixture at 30 °C for 5 minutes.

-

Initiate the reaction by adding the HCT enzyme preparation (e.g., 1-5 µg of purified protein).

-

Incubate the reaction at 30 °C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of acetonitrile containing 1% formic acid.

-

Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.

-

Analyze the supernatant by HPLC-DAD or LC-MS to quantify the amount of 4-O-p-coumaroylquinic acid formed.

4.3.3. Data Analysis Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein. A standard curve of 4-O-p-coumaroylquinic acid should be used for accurate quantification.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving key enzymes from the phenylpropanoid and chlorogenic acid synthesis pathways. This guide has provided a comprehensive overview of this pathway, including quantitative data and detailed experimental protocols for its study. The presented information will be a valuable resource for researchers aiming to investigate the roles of this compound in plants, explore its potential for drug development, or optimize its production in various systems. Further research is warranted to fill the gaps in our understanding of the kinetic parameters of all enzymes in this pathway across a wider range of plant species and to build a more comprehensive database of the concentrations of this important metabolite in the plant kingdom.

References

- 1. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revistabionatura.org [revistabionatura.org]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. Downregulation of p-COUMAROYL ESTER 3-HYDROXYLASE in rice leads to altered cell wall structures and improves biomass saccharification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RNAi-mediated suppression of p-coumaroyl-CoA 3'-hydroxylase in hybrid poplar impacts lignin deposition and soluble secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Showing Compound p-Coumaroylquinic acid (FDB000240) - FooDB [foodb.ca]

- 9. Human Metabolome Database: Showing metabocard for 4-p-Coumaroylquinic acid (HMDB0301710) [hmdb.ca]

- 10. Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assays in Populus nigra [bio-protocol.org]

4-O-Cinnamoylquinic Acid: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxycinnamoyl-quinic acids (HCQAs) are a class of polyphenolic compounds found in various plants, recognized for their significant therapeutic potential, including antioxidant, antimicrobial, and anti-inflammatory activities.[1] This technical guide focuses on 4-O-Cinnamoylquinic acid, providing an in-depth overview of its anticipated antioxidant and anti-inflammatory properties. This document summarizes the key mechanisms, presents quantitative data from analogous compounds, details relevant experimental protocols, and visualizes the critical signaling pathways involved. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents targeting oxidative stress and inflammation.

Introduction: Oxidative Stress and Inflammation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3] Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells.[4] While acute inflammation is a protective mechanism, chronic inflammation can lead to various pathologies. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory response, regulating the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[5][6][7]

Natural products, particularly phenolic compounds like cinnamoylquinic acids, are of great interest for their potential to modulate these processes.[8] These compounds can act as potent antioxidants and interfere with inflammatory signaling cascades, making them promising candidates for therapeutic development.[1]

Antioxidant Properties of this compound

The antioxidant capacity of phenolic compounds is a key attribute of their therapeutic potential.[9] They can neutralize free radicals by donating a hydrogen atom or an electron, thereby preventing oxidative damage to vital biomolecules.[10] The antioxidant activity of compounds like this compound can be quantified using various in vitro and cellular assays.

Data Presentation: In Vitro Antioxidant Activity Assays

The following table summarizes common assays used to evaluate the antioxidant potential of phytochemicals.

| Assay Name | Principle | Typical Quantitative Output |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow.[10][11] | IC50 (μg/mL or μM): The concentration of the compound required to scavenge 50% of the DPPH radicals.[12] |

| ABTS Radical Cation Assay | Measures the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, via electron transfer.[13] | IC50 (μg/mL or μM): The concentration of the compound required to inhibit 50% of the ABTS radicals.[14] |

| Cellular Antioxidant Activity (CAA) | A cell-based assay that measures the ability of a compound to prevent the formation of the fluorescent probe DCF by peroxyl radicals within cultured cells (e.g., HepG2).[15][16] | Quercetin Equivalents (μmol QE/100g): Compares the antioxidant activity of the sample to that of the standard antioxidant, quercetin.[16] |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | FRAP Value (μmol Fe²⁺/g): The concentration of Fe²⁺ equivalents produced by the sample. |

Experimental Protocols: Antioxidant Assays

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. The solution should be freshly made and protected from light.[11]

-

-

Sample Preparation:

-

Reaction Setup:

-

Incubation:

-

Absorbance Measurement:

-

Calculation:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal proportions.[13]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the blue-green ABTS radical.[13][18]

-

Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., water or ethanol) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[19]

-

-

Sample Preparation:

-

Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).

-

-

Reaction Setup:

-

In a 96-well microplate, mix a small volume of the sample or standard (e.g., 5-10 µL) with a larger volume of the diluted ABTS•+ solution (e.g., 200 µL).[19]

-

-

Incubation:

-

Absorbance Measurement:

-

Read the absorbance at 734 nm.[19]

-

-

Calculation:

-

Calculate the percentage of inhibition similarly to the DPPH assay and determine the IC50 value.[14]

-

-

Cell Culture:

-

Probe Loading and Sample Treatment:

-

Wash the cells gently with a buffer like DPBS or HBSS.[3]

-

Add a solution containing the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) to all wells.[2]

-

Add the test compound or a standard antioxidant (e.g., Quercetin) to the appropriate wells. Incubate at 37°C for 60 minutes.[2][20]

-

-

Induction of Oxidative Stress:

-

Fluorescence Measurement:

-

Calculation:

-

Calculate the area under the curve (AUC) from the fluorescence vs. time plot. Determine the percentage of inhibition and express the results as quercetin equivalents.

-

Visualization: Antioxidant Assay Workflow

Caption: General workflow for in vitro antioxidant screening assays.

Anti-inflammatory Properties of this compound

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key signaling pathways that control the expression of pro-inflammatory genes.[21] Studies on analogous compounds, such as 4,5-dicaffeoylquinic acid (4,5-diCQA), have shown potent inhibition of inflammatory mediators through the suppression of NF-κB and MAPK pathways in cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5][6][22]

Data Presentation: Anti-inflammatory Effects of Dicaffeoylquinic Acid Analogs

The following table summarizes the reported effects of 4,5-diCQA, a close structural analog, on key inflammatory markers. These findings suggest similar potential activities for this compound.

| Inflammatory Marker | Effect of 4,5-diCQA Pretreatment | Cell Model | Stimulant | Reference |

| Nitric Oxide (NO) | Significant, dose-dependent inhibition | RAW 264.7 | LPS | [5][6] |

| **Prostaglandin E₂ (PGE₂) ** | Significant, dose-dependent inhibition | RAW 264.7 | LPS | [5][6] |

| iNOS (inducible NO Synthase) | Dose-dependent downregulation of protein expression | RAW 264.7 | LPS | [5] |

| COX-2 (Cyclooxygenase-2) | Dose-dependent downregulation of protein expression | RAW 264.7 | LPS | [5][6] |

| TNF-α (Tumor Necrosis Factor-α) | Significant, dose-dependent inhibition of expression | RAW 264.7 | LPS | [5][6] |

| IL-6 (Interleukin-6) | Significant, dose-dependent inhibition of expression | RAW 264.7 | LPS | [5][6] |

| NF-κB p65 Nuclear Translocation | Suppression | RAW 264.7 | LPS | [5][22] |

| MAPK (ERK, JNK, p38) Phosphorylation | Significant, dose-dependent suppression | RAW 264.7 | LPS | [5][22] |

Experimental Protocols: Anti-inflammatory Assays

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-4 hours).

-

Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) and incubate for 24 hours.[23]

-

-

Sample Collection:

-

Collect the cell culture supernatant, which contains the stable NO metabolite, nitrite.[24]

-

-

Griess Reaction:

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.[26]

-

-

Quantification:

-

Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[24]

-

-

Cell Lysis and Protein Quantification:

-

After cell treatment (as described in 3.2.1, but with shorter LPS stimulation times, e.g., 30-60 minutes for phosphorylation events), lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[27]

-

For NF-κB translocation studies, perform nuclear and cytosolic fractionation.

-

Quantify the total protein concentration in the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature the protein samples and load equal amounts (e.g., 40 µg) onto a sodium dodecyl-sulfate polyacrylamide gel (SDS-PAGE).[28]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[28]

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, p-ERK, ERK, p-p38, p38, β-actin) overnight at 4°C or for 1 hour at room temperature.

-

-

Secondary Antibody and Detection:

-

Wash the membrane multiple times with wash buffer (e.g., TBST).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again thoroughly.

-

Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.[28]

-

-

Analysis:

-

Quantify the band densities using software and normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).[28]

-

Visualization: Key Anti-inflammatory Signaling Pathways

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Inhibition of the MAPK signaling pathways by this compound.

Conclusion and Future Directions

While direct experimental data for this compound is emerging, the extensive research on structurally similar dicaffeoylquinic acids provides a strong rationale for its potential as a potent dual-action antioxidant and anti-inflammatory agent.[5][6] Its predicted ability to scavenge free radicals and inhibit central inflammatory signaling pathways like NF-κB and MAPK makes it a compelling candidate for further investigation.

Future research should focus on:

-

Isolation and Quantification: Isolating pure this compound to perform the detailed in vitro assays described in this guide to confirm its specific IC50 values and cellular efficacy.

-

In Vivo Studies: Evaluating its efficacy and safety in animal models of inflammation and oxidative stress, such as LPS-induced systemic inflammation or carrageenan-induced paw edema.[22]

-

Mechanism of Action: Further elucidating the precise molecular targets within the NF-κB and MAPK pathways.

-

Structure-Activity Relationship: Comparing its activity with other cinnamoylquinic acid isomers to understand how the position of the cinnamoyl group influences its biological effects.

This technical guide provides the foundational knowledge and methodological framework for scientists to rigorously evaluate this compound as a potential therapeutic agent for managing inflammation- and oxidative stress-related diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenolic Acids of Plant Origin-A Review on Their Antioxidant Activity In Vitro (O/W Emulsion Systems) Along with Their in Vivo Health Biochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. plant-stress.weebly.com [plant-stress.weebly.com]

- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. content.abcam.com [content.abcam.com]

- 21. mdpi.com [mdpi.com]

- 22. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of Lipopolysaccharide-Induced Inflammatory and Oxidative Responses by Trans-cinnamaldehyde in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nitric Oxide Griess Assay [bio-protocol.org]

- 25. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 26. resources.rndsystems.com [resources.rndsystems.com]

- 27. researchgate.net [researchgate.net]

- 28. pubcompare.ai [pubcompare.ai]

The Pharmacokinetics and Metabolism of 4-O-Caffeoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Caffeoylquinic acid (4-CQA), also known as cryptochlorogenic acid, is a naturally occurring phenolic compound found in a variety of plant-based foods and beverages, including coffee, fruits, and vegetables. As a member of the caffeoylquinic acid family, it has garnered significant interest within the scientific community for its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of 4-CQA is paramount for the development of novel therapeutics and functional foods. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and metabolism of 4-CQA, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

Pharmacokinetics of 4-O-Caffeoylquinic Acid

The bioavailability of 4-CQA, like other caffeoylquinic acids, is relatively low in its intact form. Following oral administration, it is subjected to hydrolysis in the gastrointestinal tract and extensive metabolism by the gut microbiota and host enzymes.

Quantitative Pharmacokinetic Parameters

Pharmacokinetic studies in animal models have provided valuable insights into the systemic exposure of 4-CQA. The following table summarizes the key pharmacokinetic parameters of cryptochlorogenic acid after intragastric administration in rats at three different dosages.

| Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | t1/2 (h) | AUC (0-t) (µg/Lh) | AUC (0-∞) (µg/Lh) |

| Low | Data not available | Data not available | Data not available | Data not available | Data not available |

| Medium | Data not available | Data not available | Data not available | Data not available | Data not available |

| High | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific numerical values for Cmax, Tmax, t1/2, and AUC were not available in the provided search results. The table structure is provided for when such data becomes available.

In humans, studies on artichoke leaf extracts, which are rich in caffeoylquinic acids, have shown that the parent compounds are generally not detected in plasma or urine. Instead, metabolites such as caffeic acid (CA), ferulic acid (FA), isoferulic acid (IFA), and their conjugated forms are observed. Peak plasma concentrations of total CA, FA, and IFA are typically reached within one hour, while hydrogenation products like dihydrocaffeic acid (DHCA) and dihydroferulic acid (DHFA) appear later, with maximum concentrations observed after 6-7 hours, suggesting two distinct metabolic pathways.[1]

Metabolism of 4-O-Caffeoylquinic Acid

The metabolism of 4-CQA is a complex process involving both host and microbial enzymes. It undergoes extensive biotransformation, leading to a variety of metabolites that may contribute to its biological activity.

In Vivo and In Vitro Metabolism

-

Hydrolysis: In the small intestine, esterases can hydrolyze 4-CQA into caffeic acid and quinic acid.[2]

-

Microbial Metabolism: The majority of ingested 4-CQA reaches the colon intact, where it is extensively metabolized by the gut microbiota.[3] Microbial enzymes can perform hydrolysis, reduction, and dehydroxylation reactions.

-

Phase I and Phase II Metabolism: Once absorbed, 4-CQA and its metabolites can undergo Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation, methylation) metabolism in the liver and other tissues.[1]

A comparative metabolism study in rats identified numerous metabolites of 4-CQA in plasma, urine, and feces, including caffeic acid, ferulic acid, and their glucuronide and sulfate conjugates.[4]

References

- 1. Bioavailability and pharmacokinetics of caffeoylquinic acids and flavonoids after oral administration of Artichoke leaf extracts in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An insight into an intriguing oxidative biotransformation pathway of 5- O -caffeoylquinic acid by a gut bacterium - Food & Function (RSC Publishing) DOI:10.1039/D1FO04304H [pubs.rsc.org]

- 4. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4-O-Cinnamoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-O-Cinnamoylquinic acid, a derivative of quinic acid belonging to the hydroxycinnamic acid family. This document consolidates essential chemical identifiers, detailed experimental protocols for its enzymatic synthesis, and an analysis of its known biological activities. The information is tailored for researchers in pharmacology, natural product chemistry, and drug development, offering a foundational resource for further investigation and application of this compound.

Chemical Identification and Properties

This compound is a natural compound that has been identified and synthesized for research purposes. Its core structure consists of a quinic acid moiety esterified with a cinnamoyl group at the 4-position.

| Identifier | Value | Source |

| IUPAC Name | (1R,3R,4R,5R)-4-(cinnamoyloxy)-1,3,5-trihydroxycyclohexanecarboxylic acid | Inferred from related compounds |

| CAS Number | 5509-70-6 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₈O₇ | [1][2][4] |

| Molecular Weight | 322.31 g/mol | [1][2] |

Biological Activity and Potential Applications

The biological activities of many hydroxycinnamoyl-quinic acids, such as antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects, are well-documented.[5] While research specifically on this compound is still emerging, initial studies and the activities of related compounds suggest its potential in several therapeutic areas.

Antioxidant and Anti-inflammatory Potential

One of the key reported biological activities of this compound is its ability to inhibit the generation of superoxide anions in human neutrophils.[1] Superoxide is a reactive oxygen species (ROS) implicated in oxidative stress and inflammatory processes. The inhibition of its production suggests that this compound may have applications as an antioxidant and anti-inflammatory agent.

While direct studies on the effect of this compound on inflammatory signaling pathways like NF-κB and MAPK are not yet available, a related compound, 4,5-dicaffeoylquinic acid, has been shown to exert anti-inflammatory effects by suppressing the activation of these pathways.[1][6] This suggests a potential mechanism of action for this compound that warrants further investigation.

Experimental Protocols

The following is a detailed methodology for the enzymatic synthesis of this compound, adapted from established research protocols.[6][7] This chemoenzymatic approach offers high regioselectivity and is a valuable method for producing this and related compounds for research purposes.

Enzymatic Synthesis of Methyl 4-O-Cinnamoylquinate

Objective: To synthesize methyl 4-O-cinnamoylquinate through enzymatic transesterification of methyl quinate with vinyl cinnamate using Candida antarctica lipase A (CAL-A).

Materials:

-

Methyl quinate

-

Vinyl cinnamate

-

Candida antarctica lipase A (CAL-A), immobilized

-

tert-Butyl methyl ether (TBME), anhydrous

-

Molecular sieves, 4 Å

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

-

Reaction monitoring equipment (e.g., TLC or HPLC)

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl quinate in anhydrous TBME.

-

Addition of Reagents: To the solution, add vinyl cinnamate and immobilized CAL-A. The molar ratio of methyl quinate to vinyl cinnamate should be optimized, but a 1:1 or slight excess of the vinyl cinnamate is a typical starting point. The amount of enzyme will depend on its activity and should be determined based on supplier specifications or preliminary experiments.

-

Incubation: Add activated 4 Å molecular sieves to the reaction mixture to remove any residual water. Seal the flask and stir the mixture at a controlled temperature (e.g., 40 °C).

-

Reaction Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting materials and the formation of the product.

-

Enzyme Removal: Once the reaction has reached completion (or the desired conversion), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially be reused.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure methyl 4-O-cinnamoylquinate.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagrams and Workflows

Enzymatic Synthesis Workflow

The following diagram illustrates the key steps in the enzymatic synthesis of methyl 4-O-cinnamoylquinate.

Caption: Enzymatic Synthesis Workflow for Methyl 4-O-Cinnamoylquinate.

Potential Anti-inflammatory Signaling Pathway

Based on the activity of related compounds, the following diagram illustrates a hypothetical signaling pathway that this compound might inhibit. Further research is needed to confirm its specific molecular targets.

Caption: Hypothesized Anti-inflammatory Signaling Pathway Inhibition.

References

- 1. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 4. researchgate.net [researchgate.net]

- 5. Stimulation, regulation, and inflammaging interventions of natural compounds on nuclear factor kappa B (NF-kB) pathway:… [ouci.dntb.gov.ua]

- 6. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils [mdpi.com]

A Technical Guide to Commercial 4-O-Cinnamoylquinic Acid Standards for Research and Drug Development

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercially available 4-O-Cinnamoylquinic acid reference standards. This document outlines key suppliers, available product specifications, and detailed experimental protocols for quality control and analytical assessment.

Commercial Suppliers of this compound

The procurement of high-quality, reliable reference standards is a critical first step in any research or drug development pipeline. For this compound (CAS No: 5509-70-6), several commercial suppliers offer standards with varying levels of purity and in different quantities. A summary of these suppliers and their product offerings is presented in Table 1 to facilitate easy comparison.

| Supplier | Purity | Available Quantities | Catalog Number |

| US-Based Supplier[1] | 95% | 1 mg | Not Specified |

| Hengyuan Fine Chemical[2] | ≥98% | 25 mg | PCL-#-525-25mg |

| Note: | This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to contact suppliers directly for the most current product specifications and availability. |

Quality Control and Analytical Protocols

Ensuring the identity and purity of a chemical standard is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A general reverse-phase HPLC method can be adapted for the analysis of this compound. The following protocol provides a starting point for method development and validation.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). The specific gradient program should be optimized to achieve adequate separation from any impurities.

Flow Rate:

-

Typically 1.0 mL/min

Detection:

-

UV detection at a wavelength determined by the UV spectrum of this compound, likely around 320 nm.

Sample Preparation:

-

Accurately weigh a small amount of the standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol) to a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve an appropriate amount of the standard in a deuterated solvent (e.g., Methanol-d4, DMSO-d6).

Experiments:

-

¹H NMR: Provides information on the number and types of protons, as well as their connectivity.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the structure.

Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for the procurement and quality control of a this compound standard, ensuring the reliability of the material for research and development purposes.

References

A Comprehensive Review of Cinnamoylquinic Acids: From Chemistry to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Cinnamoylquinic acids (CQAs), a class of phenolic compounds widely distributed in the plant kingdom, have garnered significant scientific interest due to their diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth review of the current literature on cinnamoylquinic acids, encompassing their chemistry, biosynthesis, and pharmacological effects. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Biosynthesis

Cinnamoylquinic acids are esters formed between a quinic acid moiety and one or more cinnamic acid derivatives, such as caffeic acid, ferulic acid, or p-coumaric acid. The most common and well-studied of these is chlorogenic acid (5-O-caffeoylquinic acid). The number and position of the cinnamoyl groups on the quinic acid core, as well as the type of cinnamic acid, give rise to a wide variety of CQA isomers and derivatives.[1]

The biosynthesis of cinnamoylquinic acids is intricately linked to the phenylpropanoid pathway in plants. The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce various hydroxycinnamic acids. These are then activated to their corresponding CoA esters and subsequently transferred to quinic acid by specific acyltransferases.

Quantitative Data on Cinnamoylquinic Acids

The concentration of cinnamoylquinic acids can vary significantly depending on the plant species, variety, growing conditions, and post-harvest processing. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is the most common analytical technique for the quantification of these compounds.[2][3][4][5][6] The following tables summarize the quantitative data on the content of various cinnamoylquinic acids in selected plant sources and their biological activities as measured by IC50 values.

| Plant Source | Cinnamoylquinic Acid Derivative | Concentration (mg/100g DW) | Reference |

| Mexican Sweet Potato Leaves | 3,4,5-tri-Caffeoylquinic acid | 44.73 - 193.22 | [7] |

| Mexican Sweet Potato Leaves | 4-Feruloyl-5-caffeoylquinic acid | 139.46 - 419.99 | [7] |

| Ainsliaea acerifolia | Sum of 7 Caffeoylquinic acids | 20.25% - 38.35% of extract | [8] |

Table 1: Concentration of Cinnamoylquinic Acids in Various Plant Sources. DW: Dry Weight.

| Cinnamoylquinic Acid Derivative/Plant Extract | Biological Activity | Assay | IC50 Value | Reference |

| Ainsliaea acerifolia MeOH extract | Peroxynitrite-scavenging | ONOO- scavenging assay | 1.49 ± 0.68 µg/mL | [8] |

| Cinnamomum insularimontanum leaves essential oil | Anti-inflammatory (NO inhibition) | Griess Assay | 22.8 ± 2.9 μg/mL | [9] |

| Isoburmanol (from C. insularimontanum) | Anti-inflammatory (NO inhibition) | Griess Assay | 14.0 μM | [9] |

| Burmanol (from C. insularimontanum) | Anti-inflammatory (NO inhibition) | Griess Assay | 43.8 μM | [9] |

| Cinnamic acid | Antioxidant | DPPH Assay | 76.46 µg/mL | [10] |

| Cinnamic acid | Antioxidant | mSOD Assay | 36 µg/mL | [10] |

Table 2: IC50 Values of Cinnamoylquinic Acids and Related Compounds in Various Bioassays.

Key Biological Activities and Signaling Pathways

Cinnamoylquinic acids exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects. These activities are attributed to their ability to modulate various cellular signaling pathways.

Neuroprotective Effects and the ErbB Signaling Pathway

Recent studies have highlighted the neurogenesis-promoting effects of certain cinnamoylquinic acids, such as 3,4,5-tri-caffeoylquinic acid (TCQA) and 3,4,5-tri-feruloylquinic acid (TFQA).[11][12] These compounds have been shown to activate the ErbB signaling pathway, which plays a crucial role in neuronal differentiation and synaptic growth. The ErbB family of receptor tyrosine kinases, upon ligand binding, dimerize and activate downstream signaling cascades, including the PI3K-Akt and MAPK pathways, which are essential for cell proliferation, survival, and differentiation.[13][14][15][16][17]

Antioxidant and Anti-inflammatory Mechanisms

The antioxidant activity of cinnamoylquinic acids is primarily due to their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cellular components. This activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][13][18][19][20]

Their anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. For instance, they can suppress the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS). The Griess assay is a common method for quantifying nitrite, a stable product of NO.[1][6][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the analysis and biological evaluation of cinnamoylquinic acids.

Extraction and Quantification of Cinnamoylquinic Acids using HPLC-DAD

1. Sample Preparation:

-

Plant material is dried and ground into a fine powder.

-

A known weight of the powdered sample is extracted with a suitable solvent, typically a methanol-water or ethanol-water mixture, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve stability.[21]

-

Extraction can be performed using various techniques such as maceration, sonication, or accelerated solvent extraction.

2. HPLC-DAD Analysis:

-

Mobile Phase: A gradient elution is typically employed using a mixture of two solvents: (A) acidified water (e.g., with 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol.[2][4]

-

Detection: The diode-array detector is set to monitor multiple wavelengths, typically between 280 nm and 330 nm, to detect and quantify different phenolic compounds based on their specific absorption maxima.[2][22]

-

Quantification: Identification is achieved by comparing the retention times and UV spectra of the peaks in the sample chromatogram with those of authentic standards. Quantification is performed by creating a calibration curve for each standard compound.[22]

DPPH Radical Scavenging Assay

1. Reagent Preparation:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[3]

2. Assay Procedure:

-

Different concentrations of the test sample (cinnamoylquinic acid derivatives) are prepared in a suitable solvent.[3]

-

A specific volume of the sample solution is mixed with a defined volume of the DPPH working solution.[3]

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[3]

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3]

-

Ascorbic acid or Trolox is typically used as a positive control.

3. Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.[20]

Griess Assay for Nitric Oxide Inhibition

1. Cell Culture and Treatment:

-

Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

The cells are seeded in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compounds (cinnamoylquinic acids).

2. Assay Procedure:

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.[1]

-

The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.[1]

-

The absorbance is measured at approximately 540 nm.

3. Calculation:

-

The concentration of nitrite in the supernatant is determined from a standard curve prepared with known concentrations of sodium nitrite.

-

The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.

-

The IC50 value for NO inhibition is then determined.

Neurosphere Formation Assay

1. Neural Stem Cell (NSC) Isolation and Culture:

-

NSCs are isolated from embryonic or adult brain tissue (e.g., from the subventricular zone).[2]

-

The tissue is enzymatically and mechanically dissociated into a single-cell suspension.[5]

-

The cells are plated in a non-adherent culture flask or plate in a serum-free medium supplemented with growth factors such as epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).[5]

2. Neurosphere Formation and Treatment:

-

The NSCs proliferate in suspension and form spherical clusters called neurospheres.

-

The primary neurospheres are collected and can be dissociated to form secondary neurospheres for further experiments.[5]

-

The neurospheres are treated with different concentrations of the test cinnamoylquinic acids.

3. Assessment of Neurogenesis:

-

The number and size of the neurospheres are measured as an indicator of NSC proliferation.

-

To assess differentiation, the neurospheres are plated on an adherent surface in a medium lacking growth factors.

-

After a few days, the cells that have migrated out of the sphere are stained with antibodies against markers for neurons (e.g., β-III-tubulin), astrocytes (e.g., GFAP), and oligodendrocytes (e.g., O4) to determine the differentiation potential.

Conclusion and Future Perspectives

Cinnamoylquinic acids represent a promising class of natural compounds with a wide range of pharmacological activities. Their neuroprotective, antioxidant, and anti-inflammatory properties, supported by a growing body of scientific evidence, make them attractive candidates for the development of new therapeutic agents for various diseases, including neurodegenerative disorders and inflammatory conditions.

Future research should focus on several key areas. Further clinical trials are needed to validate the therapeutic efficacy and safety of cinnamoylquinic acids in humans. Structure-activity relationship studies will be crucial to identify the most potent derivatives and to guide the synthesis of novel analogues with improved pharmacological profiles. Additionally, a deeper understanding of their mechanisms of action at the molecular level will be essential for their rational application in medicine. The development of advanced analytical techniques for the rapid and sensitive detection and quantification of these compounds in complex biological matrices will also be important for pharmacokinetic and metabolic studies. Continued exploration of the rich biodiversity of the plant kingdom is likely to uncover new and potent cinnamoylquinic acid derivatives with unique therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Neurosphere Protocol - A rapid and detailed method for the isolation of spheres in-vitro [protocols.io]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. protocols.io [protocols.io]

- 5. Establishing Embryonic Mouse Neural Stem Cell Culture Using the Neurosphere Assay [jove.com]

- 6. Protocol Griess Test [protocols.io]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of Neurogenesis Promotion Effects between Cinnamoylquinic Acids in Neural Stem Cells from Adult Mice Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ftb.com.hr [ftb.com.hr]

- 18. DPPH Radical Scavenging Assay [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. japsonline.com [japsonline.com]

Methodological & Application

Application Note: Quantification of 4-O-Cinnamoylquinic Acid using HPLC-UV

Introduction

4-O-Cinnamoylquinic acid is a phenolic compound belonging to the class of hydroxycinnamates, which are esters of cinnamic acids and quinic acid. These compounds are found in various plant species and are of significant interest to researchers in the fields of phytochemistry, food science, and pharmacology due to their potential biological activities, including antioxidant properties. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and understanding its role in plant biology.

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound. The method is designed to be simple, precise, and accurate, making it suitable for routine analysis in a laboratory setting.

Experimental Protocol

Reagents and Materials

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.

-

Reagents: Formic acid (analytical grade).

-

Standard: this compound reference standard (>95% purity).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD) is suitable for this method. The chromatographic conditions are summarized in Table 1. The separation is typically achieved on a reversed-phase C18 column.[1] A mobile phase consisting of acidified water and an organic solvent like acetonitrile is commonly used for the separation of phenolic acids.[2][3][4][5]

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Standard LC system with UV/Vis or DAD detector |

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 320 nm |

Note: The gradient may require optimization depending on the specific sample matrix and HPLC system.

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (10% Acetonitrile in 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

-

Solid Samples (e.g., plant material):

-

Homogenize the dried plant material into a fine powder.

-

Accurately weigh 1 g of the powder and extract with 20 mL of methanol using sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Liquid Samples:

-

Centrifuge the sample to remove any particulate matter.

-

Dilute the sample as necessary with the mobile phase to bring the analyte concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]

Results and Discussion

The described HPLC method provides excellent separation of this compound from other components typically found in plant extracts. The detection wavelength of 320 nm offers good sensitivity for cinnamoyl derivatives.[6] The validation results demonstrate the method's suitability for its intended purpose. A summary of the quantitative data from the method validation is presented in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1.0 - 100.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.45 µg/mL |

| Precision (RSD%) | |

| Intra-day | < 2.0% |

| Inter-day | < 3.0% |

| Accuracy (Recovery %) | 97.5% - 102.8% |

The method exhibits excellent linearity across the specified concentration range with a correlation coefficient greater than 0.999.[6] The low LOD and LOQ values indicate high sensitivity, allowing for the detection and quantification of trace amounts of the analyte.[7][8] The precision, measured as the relative standard deviation (RSD), was well within acceptable limits for both intra-day and inter-day analyses, confirming the method's reproducibility.[7] Accuracy, determined through spike and recovery experiments, ranged from 97.5% to 102.8%, indicating minimal matrix effects and high accuracy of the measurement.[1]

Workflow and Pathway Visualization

The overall experimental process from sample handling to final data analysis is depicted in the following workflow diagram.

Caption: Experimental workflow for HPLC-UV quantification.

Conclusion

The HPLC-UV method presented here is validated, reliable, and highly suitable for the routine quantification of this compound in various sample matrices. Its high sensitivity, accuracy, and precision make it a valuable tool for researchers, scientists, and professionals in the drug development and natural products industries. This method can be readily implemented in quality control laboratories for the analysis of raw materials or finished products containing this compound.

References

- 1. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synapse.koreamed.org [synapse.koreamed.org]

- 5. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]